(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

Chiral purity Enantiomeric excess Suvorexant synthesis

(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is the definitive chiral building block for suvorexant (MK-4305) API synthesis. Procurement of this specific (R)-enantiomer (≥99% ee) is non-negotiable; the S-enantiomer or racemate cannot substitute without introducing a chiral impurity that compromises drug safety and efficacy. Beyond synthesis, it functions as Suvorexant Impurity 5, a required reference standard for HPLC/UPLC method validation per ICH Q2(R1) and batch-release QC testing. For generic manufacturers, comprehensive impurity profiling with this standard is a prerequisite for ANDA approval.

Molecular Formula C13H16ClN3O
Molecular Weight 265.741
CAS No. 1266975-27-2
Cat. No. B572498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole
CAS1266975-27-2
Molecular FormulaC13H16ClN3O
Molecular Weight265.741
Structural Identifiers
SMILESCC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C13H16ClN3O/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h2-3,8-9,15H,4-7H2,1H3/t9-/m1/s1
InChIKeyRADJSLVGESASMK-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 1266975-27-2) Intermediate for Suvorexant Synthesis


(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 1266975-27-2) is a chiral benzoxazole derivative that functions primarily as a key pharmaceutical intermediate in the synthesis of suvorexant (MK-4305), a dual orexin receptor antagonist (DORA) approved for the treatment of insomnia [1]. The compound is also commercially catalogued as Suvorexant Impurity 5 or Suvorexant Intermediate III, with a molecular formula of C13H16ClN3O and a molecular weight of 265.74 g/mol .

Why Generic Substitution Fails for (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 1266975-27-2)


Substituting (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with its racemate or the S-enantiomer is not feasible due to the absolute requirement for enantiopure intermediates in the synthesis of suvorexant. The final drug substance is stereochemically defined; thus, the use of the incorrect enantiomer would introduce a chiral impurity that could compromise the safety and efficacy profile of the drug product [1]. Furthermore, the analytical methods used for quality control, including HPLC and UPLC validations, rely on the (R)-enantiomer as a specific reference standard for impurity identification and quantification, making it essential for regulatory compliance [2].

Quantitative Differentiation of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 1266975-27-2)


Enantiomeric Purity: (R)-Enantiomer Specification ≥99% ee vs. Racemate and (S)-Enantiomer

Commercially available (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is specified with a purity of ≥99% and an enantiomeric excess (ee) of 99% . This high enantiopurity contrasts sharply with the racemate, which is a 1:1 mixture of R- and S-enantiomers, and the S-enantiomer, which is separately catalogued as an impurity . The chiral integrity of the (R)-enantiomer is essential for the stereoselective synthesis of suvorexant.

Chiral purity Enantiomeric excess Suvorexant synthesis

Biocatalytic Synthesis Efficiency: 61-fold Improvement in Catalytic Efficiency for (R)-Enantiomer Production

A biocatalytic route to the (R)-enantiomer utilizes an imine reductase (IRED) from *Leishmania major* (IR1). Through saturation mutagenesis and iterative combinatorial mutagenesis, a double mutant (Y194F/D232H) was identified that exhibits a 61-fold increase in catalytic efficiency (kcat/KM) relative to the wild-type enzyme for the synthesis of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole [1]. This improved biocatalyst enables a more efficient, greener, and potentially more cost-effective process for producing the enantiopure (R)-enantiomer compared to traditional chemical resolution methods, which typically result in a maximum 50% yield of the desired enantiomer.

Biocatalysis Imine reductase Enzyme engineering

Analytical Reference Standard for Suvorexant Impurity Profiling: (R)-Enantiomer as Suvorexant Impurity 5

The (R)-enantiomer is officially designated as Suvorexant Impurity 5 and is used as a reference standard for the development and validation of analytical methods, including HPLC and UPLC, to ensure the purity of suvorexant drug substance [1]. The characterization of this impurity, along with other process-related impurities, has been validated according to ICH Q2(R1) guidelines, demonstrating its critical role in regulatory submissions for Abbreviated New Drug Applications (ANDAs) and commercial manufacturing [2].

Impurity profiling Analytical method validation Quality control

Enantiocomplementary IREDs for Divergent Synthesis: (R)-IR1 vs. (S)-IR25 Selectivity

Two enantiocomplementary imine reductases (IREDs) were identified for the synthesis of both enantiomers. The (R)-selective IRED from *Leishmania major* (IR1) exhibited a catalytic efficiency (kcat/KM) of 0.027 s⁻¹ mM⁻¹, while the (S)-selective IRED from *Micromonospora echinaurantiaca* (IR25) showed a significantly higher efficiency of 0.962 s⁻¹ mM⁻¹ for the corresponding (S)-enantiomer under the same conditions [1]. This quantifies the inherent enzymatic bias and informs the choice of biocatalyst depending on the desired stereoisomer.

Enantiocomplementary enzymes IRED Asymmetric synthesis

Optimal Application Scenarios for Procuring (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 1266975-27-2)


Synthesis of Suvorexant (MK-4305) Active Pharmaceutical Ingredient (API)

The (R)-enantiomer is an essential chiral building block in the multi-step synthesis of suvorexant. Its procurement with a specification of ≥99% ee is critical to ensure the final API meets the required stereochemical purity, as the S-enantiomer would be considered a chiral impurity [1].

Analytical Method Development and Validation for Generic Suvorexant

As a known and characterized impurity (Suvorexant Impurity 5), the (R)-enantiomer is a required reference standard for developing and validating HPLC and UPLC methods to monitor impurity levels in suvorexant drug substance and finished product, in accordance with ICH Q2(R1) guidelines [2].

Quality Control (QC) Release Testing for Suvorexant

QC laboratories in pharmaceutical manufacturing rely on the (R)-enantiomer as a reference standard to perform batch release testing. This ensures that the levels of Suvorexant Impurity 5 and other related substances are below the specified thresholds in the drug product [3].

Abbreviated New Drug Application (ANDA) Filings

For generic drug manufacturers, providing comprehensive impurity profiling data is a prerequisite for ANDA approval. The (R)-enantiomer is essential for this purpose, as it is used to generate the necessary analytical data to demonstrate equivalence to the reference listed drug [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.